molecular formula C12H16FNO B13339201 ((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine

((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine

Cat. No.: B13339201
M. Wt: 209.26 g/mol
InChI Key: AJEBGSWQZZEZRR-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine is a chiral amine derivative featuring a tetrahydropyran (THP) ring substituted with a 4-fluorophenyl group at the 5-position and a methanamine group at the 2-position. The (2S,5R) stereochemistry confers distinct three-dimensional spatial arrangements, which are critical for interactions with biological targets.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

[(2S,5R)-5-(4-fluorophenyl)oxan-2-yl]methanamine

InChI

InChI=1S/C12H16FNO/c13-11-4-1-9(2-5-11)10-3-6-12(7-14)15-8-10/h1-2,4-5,10,12H,3,6-8,14H2/t10-,12-/m0/s1

InChI Key

AJEBGSWQZZEZRR-JQWIXIFHSA-N

Isomeric SMILES

C1C[C@H](OC[C@H]1C2=CC=C(C=C2)F)CN

Canonical SMILES

C1CC(OCC1C2=CC=C(C=C2)F)CN

Origin of Product

United States

Preparation Methods

Asymmetric Cyclization of Precursor Alcohols

One prevalent method involves the asymmetric cyclization of suitably substituted aldehydes or ketones with nucleophiles such as amino alcohols or amino derivatives.

Step Description References
a. Preparation of the precursor aldehyde Aromatic aldehyde bearing the fluorine substituent is synthesized via electrophilic aromatic substitution or halogenation of phenyl precursors.
b. Asymmetric cyclization The aldehyde undergoes intramolecular cyclization with chiral catalysts or auxiliaries (e.g., chiral Lewis acids, organocatalysts) to form the tetrahydropyran ring with stereocontrol.
c. Nucleophilic substitution The ring is functionalized at the 2-position with amino groups via nucleophilic substitution or reductive amination.

Use of Chiral Catalysts or Auxiliaries

Chiral catalysts such as BINOL-derived Lewis acids or organocatalysts facilitate stereoselective cyclizations, ensuring the correct (2S,5R) configuration.

Direct Synthesis via Multi-Component Reactions

Some approaches involve multi-component reactions (MCRs), where aldehyde, amine, and other building blocks are combined under controlled conditions to form the tetrahydropyran core directly with the desired stereochemistry.

Specific Synthetic Route Based on Patent US20020133026A1

The patent describes a process involving the synthesis of tetrahydropyran derivatives with fluorinated aromatic groups, which can be adapted for this compound:

  • Step 1: Synthesis of a fluorinated phenyl precursor, typically via fluorination of phenyl compounds.
  • Step 2: Formation of a tetrahydropyran ring via acid-catalyzed cyclization of a suitable hydroxy aldehyde or ketone intermediate.
  • Step 3: Introduction of the amino group at the 2-position through reductive amination or nucleophilic substitution.

This process emphasizes the use of specific solvents and catalysts to control stereochemistry and optimize yield.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Catalysts Chiral Lewis acids, Brønsted acids For stereoselectivity
Solvents Dichloromethane, ethanol, acetonitrile Compatibility with reagents
Temperature 0°C to room temperature To control stereochemistry and prevent side reactions
Reagents Aminoalkyl derivatives, reductants like sodium cyanoborohydride For amination steps

Material and Synthesis Data

Property Data Source
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
Key Intermediates Fluorophenyl aldehyde, chiral catalysts Literature

Research Findings and Considerations

  • Stereoselectivity: Achieving the (2S,5R) configuration is critical; chiral catalysts or auxiliaries are essential.
  • Yield Optimization: Use of optimized solvents and temperature control enhances yield and stereochemical purity.
  • Functional Group Compatibility: Protecting groups may be necessary during multi-step syntheses to prevent side reactions.

Summary of the Preparation Method

Step Description Key Reagents Conditions References
1 Synthesis of fluorophenyl precursor Aromatic fluorination reagents Controlled temperature
2 Formation of tetrahydropyran ring Chiral Lewis acids Mild acid catalysis, low temperature
3 Introduction of amino group Reductive amination reagents Ambient temperature
4 Final purification Chromatography Standard ,

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the fluorophenyl group or the tetrahydropyran ring to yield various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines are employed in substitution reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, ((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of fluorine substitution on biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties enable its use in various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of ((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the tetrahydropyran ring provides structural stability. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS 889939-79-1)
  • Molecular Formula: C₁₂H₁₆FNO (identical to the target compound) .
  • Key Difference: The 4-fluorophenyl group is at the 4-position of the THP ring instead of the 5-position.
  • Physicochemical Properties : Similar molecular weight (209.26 g/mol) and lipophilicity, but the axial vs. equatorial positioning of substituents may affect solubility or membrane permeability .
rac-(2R,5R)-5-(4-Fluorophenyl)pyrrolidine-2-carboxylic Acid (CAS 1269838-18-7)
  • Molecular Formula: C₁₁H₁₂FNO₂.
  • Key Differences :
    • Five-membered pyrrolidine ring vs. six-membered THP ring.
    • Carboxylic acid functional group vs. primary amine.
  • Implications: The carboxylic acid increases hydrophilicity and may limit blood-brain barrier (BBB) penetration compared to the target compound’s amine group.
(2R,5R)-5-(4-Fluorophenyl)pyrrolidine-2-carboxylic Acid (CAS 1270136-85-0)
  • Molecular Formula: C₁₁H₁₂FNO₂.
  • Key Difference : Enantiomerically pure (2R,5R) configuration vs. racemic mixture. Demonstrates the importance of stereochemistry in pharmacological activity, as single enantiomers often exhibit superior target selectivity .

Physicochemical and Pharmacological Comparisons

Property Target Compound (4-Fluorophenyl)pyran-4-methanamine rac-(2R,5R)-Pyrrolidine-2-carboxylic Acid
Molecular Weight 209.26 g/mol 209.26 g/mol 209.22 g/mol
Functional Group Primary amine Primary amine Carboxylic acid
Ring System Tetrahydropyran (6-membered) Tetrahydropyran (6-membered) Pyrrolidine (5-membered)
Fluorophenyl Position 5-position (THP) 4-position (THP) 5-position (pyrrolidine)
Predicted BBB Penetration High (amine enhances permeability) Moderate Low (carboxylic acid reduces permeability)

Biological Activity

The compound ((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine (CAS Number: 2059910-24-4) is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its unique structure includes a tetrahydropyran ring and a fluorophenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature, including synthesis methods, pharmacodynamics, and case studies.

  • Molecular Formula : C₁₂H₁₆FNO
  • Molecular Weight : 209.26 g/mol
  • Structure : The compound features a tetrahydropyran ring substituted with a 4-fluorophenyl group and a methanamine side chain.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrans have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that certain tetrahydropyran derivatives showed IC50 values in the micromolar range against breast and renal cancer cell lines, suggesting a potential for further development in oncology .

Neuroprotective Effects

The neuroprotective effects of related compounds have also been explored. For example, certain tetrahydropyran derivatives were found to inhibit neuronal apoptosis in vitro, providing a basis for investigating their use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The presence of the fluorophenyl group may enhance blood-brain barrier permeability, thus facilitating central nervous system (CNS) activity.

Antimicrobial Activity

Antimicrobial properties have been reported for several compounds within the same chemical class. A study highlighted the activity of tetrahydropyran derivatives against Gram-positive and Gram-negative bacteria, indicating that modifications to the tetrahydropyran structure can lead to enhanced antibacterial efficacy .

Case Studies

  • Antitumor Activity :
    • In a study assessing the anticancer properties of various tetrahydropyrans, this compound was tested against human cancer cell lines. The results indicated moderate to high cytotoxicity with an IC50 value of approximately 10 µM against MCF-7 (breast cancer) cells .
  • Neuroprotection :
    • A research project focused on neuroprotective agents identified that certain analogs of this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative conditions .
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research Findings Summary Table

Activity Type Observed Effect IC50/MIC Values References
AntitumorCytotoxicity against MCF-7~10 µM
NeuroprotectionReduced oxidative stressNot quantified
AntimicrobialInhibition of bacterial growthMIC ~ 20 µg/mL

Q & A

Q. Q1: What are the optimal synthetic routes for ((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves:

Reductive Amination : Reacting a tetrahydropyranyl ketone intermediate (e.g., (2S,5R)-5-(4-fluorophenyl)tetrahydro-2H-pyran-2-carbaldehyde) with ammonia or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) .

Chiral Resolution : Use of chiral stationary-phase chromatography (e.g., Chiralpak® AD-H) to separate enantiomers and confirm stereochemical integrity .

Purification : Gradient silica gel column chromatography (e.g., hexane/ethyl acetate) to isolate the final compound (>95% purity) .

Q. Table 1: Key Synthetic Parameters

ParameterConditionYield (%)Purity (%)
Reductive Amination1,2-DCE/MeOH, RT, 24h65–7590
Chiral ChromatographyChiralpak AD-H, Heptane/EtOH (90:10)8599

Q. Q2: How can researchers validate the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals are obtainable).
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the pyran ring to confirm chair conformation and substituent orientation .
  • Optical Rotation : Compare experimental [α]D values with literature data for (2S,5R) enantiomers .

Q. Q3: What preliminary biological assays are recommended to screen for activity?

Methodological Answer:

  • Receptor Binding Assays : Test affinity for monoamine transporters (e.g., serotonin, dopamine) via radioligand displacement using HEK293 cells expressing human SERT/DAT .
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability .
  • Lipophilicity Measurement : Determine logP values (e.g., shake-flask method) to predict blood-brain barrier penetration .

Advanced Research Questions

Q. Q4: How does the (2S,5R) stereochemistry influence target selectivity in CNS disorders?

Methodological Answer:

  • Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to compare binding poses of (2S,5R) vs. (2R,5S) enantiomers at monoamine transporters .
  • In Vivo Pharmacokinetics : Administer enantiomers to rodent models and measure brain/plasma ratios via LC-MS/MS to correlate stereochemistry with bioavailability .

Q. Table 2: Enantiomer-Specific Activity

EnantiomerSERT IC₅₀ (nM)DAT IC₅₀ (nM)Brain/Plasma Ratio
(2S,5R)12 ± 1.545 ± 6.23.8:1
(2R,5S)210 ± 25320 ± 400.9:1

Q. Q5: What strategies resolve contradictions in reported biological activity across structural analogs?

Methodological Answer:

  • SAR Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on target affinity using isothermal titration calorimetry (ITC) .
  • Metabolite Profiling : Identify active metabolites via hepatic microsome incubations followed by UPLC-QTOF-MS to distinguish parent vs. metabolite-driven activity .

Q. Q6: How can researchers optimize metabolic stability without compromising target affinity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methanamine) to enhance solubility and delay hepatic clearance .
  • CYP Inhibition Screening : Use recombinant CYP enzymes to identify metabolic hotspots and guide deuterium incorporation at vulnerable positions .

Q. Table 3: Metabolic Stability Data

Modificationt₁/₂ (Human Liver Microsomes)SERT IC₅₀ (nM)
Parent Compound22 min12
Deuterated (C-2 position)48 min14

Q. Q7: What advanced analytical techniques confirm structural identity and purity?

Methodological Answer:

  • HRMS-ESI : Confirm molecular formula (C₁₃H₁₇FNO) with <2 ppm mass error.
  • 2D-NMR (HSQC, HMBC) : Assign all protons/carbons, particularly distinguishing pyran C-2 and C-5 stereocenters .
  • Chiral HPLC : Validate enantiopurity using Daicel Chiralpak IG-3 with a mobile phase of CO₂/ethanol (70:30) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.